molecular formula C26H32N2O6 B557865 Fmoc-N-(4-Boc-aminobutyl)-Gly-OH CAS No. 171856-09-0

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Katalognummer B557865
CAS-Nummer: 171856-09-0
Molekulargewicht: 468,54 g/mole
InChI-Schlüssel: MNAXPVXIHALBEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-N-(4-Boc-aminobutyl)-Gly-OH” is also known as “Fmoc-N-(4-Boc-aminobutyl)glycine” or “Fmoc-Nlys(Boc)-OH”. It has an empirical formula of C26H32N2O6 and a molecular weight of 468.54 . This compound is used in proteomics studies and solid-phase peptide synthesis techniques .


Molecular Structure Analysis

The molecular structure of “Fmoc-N-(4-Boc-aminobutyl)-Gly-OH” is represented by the SMILES string: CC(C)(C)OC(=O)NCCCCN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 . This indicates the presence of functional groups such as Boc and Fmoc in the molecule .


Physical And Chemical Properties Analysis

“Fmoc-N-(4-Boc-aminobutyl)-Gly-OH” appears as a white crystalline powder . It has a melting point of 140-150 °C . The compound should be stored at a temperature between 0-8°C . The initial boiling point and boiling range are predicted to be 660.2±48.0 °C .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Structure Characterization : Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is used in the synthesis and structural characterization of polypeptides. It serves as a building block for peptides, where lysine and glycine are utilized as raw materials. This compound is essential in simplifying and improving synthetic methods for polypeptides, which are significant in studying human physiological processes and potential disease treatments (Zhao Yi-nan & Melanie Key, 2013).

  • Oxime Carbonates in Peptide Chemistry : This compound represents a consistent alternative to classical Boc protection in peptide chemistry. It is used in the introduction of Fmoc and Alloc protecting groups, free of side reactions, thus facilitating the preparation of Fmoc-Gly-OH with minimal dipeptide formation, crucial for purity in peptide synthesis (Sherine N. Khattab et al., 2010).

  • Application in Hydrophobic Peptides Synthesis : It is used in the synthesis of hydrophobic peptides, specifically in preparing modified dipeptides that improve solubility and facilitate purification processes. The compound plays a vital role in creating peptides that are otherwise difficult to handle due to their aggregation-prone nature (Karolina Wahlström et al., 2008).

  • Self-Assembled Structures in Material Chemistry and Biomedical Applications : Fmoc-N-(4-Boc-aminobutyl)-Gly-OH contributes to the formation of self-assembled structures in modified amino acids. These structures are intriguing for their potential applications in material chemistry and bioscience, particularly for designing novel nanoarchitectures (Nidhi Gour et al., 2021).

  • Synthesis of Orthogonally Protected Amino Acids for Glycoconjugates : The compound is used in synthesizing orthogonally protected amino acids, essential in preparing peptide glycoclusters on solid supports. This application is significant in the study of carbohydrate binding, which has implications in glycobiology (Johanna Katajisto et al., 2002).

Safety And Hazards

The safety data sheet for “Fmoc-N-(4-Boc-aminobutyl)-Gly-OH” indicates that it is classified as Aquatic Acute 1 and Aquatic Chronic 1 . The compound is also labeled with the GHS09 pictogram, and the hazard statement H410 . Precautionary statements include P273 and P501 .

Eigenschaften

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXPVXIHALBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373278
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

CAS RN

171856-09-0
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 4
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 5
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 6
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Citations

For This Compound
5
Citations
S Maschauer, J Einsiedel, D Reich, H Hübner… - Pharmaceuticals, 2017 - mdpi.com
Neurotensin receptor 1 (NTS1) is overexpressed on a variety of cancer entities; for example, prostate cancer, ductal pancreatic adenocarcinoma, and breast cancer. Therefore, it …
Number of citations: 17 www.mdpi.com
S Maschauer, J Einsiedel, H Hübner… - Journal of Medicinal …, 2016 - ACS Publications
The neurotensin (NT) receptor-1 (NTS1) is overexpressed in a variety of carcinomas and is therefore an interesting target for imaging with positron emission tomography (PET). The aim …
Number of citations: 41 pubs.acs.org
S Maschauer, T Ruckdeschel, P Tripal, R Haubner… - Pharmaceuticals, 2014 - mdpi.com
The neurotensin receptor (NTS1) has emerged as an interesting target for molecular imaging and radiotherapy of NTS-positive tumors due to the overexpression in a range of tumors. …
Number of citations: 23 www.mdpi.com
S Maschauer, J Einsiedel, C Hocke… - Acs Medicinal …, 2010 - ACS Publications
The neurotensin receptor subtype 1 (NTS1) represents an attractive molecular target for imaging various tumors. Positron emission tomography (PET) gained widespread importance …
Number of citations: 33 pubs.acs.org
OBC Monty - 2020 - search.proquest.com
The recognized attrition of drug discovery has been the central motivation behind the work described in the following chapters. Such decline in the rate of discovery has been partially …
Number of citations: 2 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.